molecular formula C14H11BrO3 B15247162 Methyl2-bromo-4-phenoxybenzoate

Methyl2-bromo-4-phenoxybenzoate

Cat. No.: B15247162
M. Wt: 307.14 g/mol
InChI Key: KRVLUHVEHIOJFK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-phenoxybenzoate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-phenoxybenzoate can be synthesized through a multi-step process involving the bromination of methyl benzoate followed by the introduction of a phenoxy group. The typical synthetic route involves:

Industrial Production Methods: Industrial production of methyl 2-bromo-4-phenoxybenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-phenoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-4-phenoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-phenoxybenzoate involves its interaction with specific molecular targets. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-bromo-4-methoxybenzoate
  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-bromo-2-(bromomethyl)benzoate

Comparison: Methyl 2-bromo-4-phenoxybenzoate is unique due to the presence of both bromine and phenoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

methyl 2-bromo-4-phenoxybenzoate

InChI

InChI=1S/C14H11BrO3/c1-17-14(16)12-8-7-11(9-13(12)15)18-10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

KRVLUHVEHIOJFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)Br

Origin of Product

United States

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